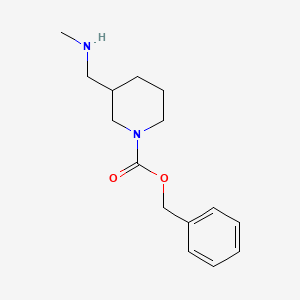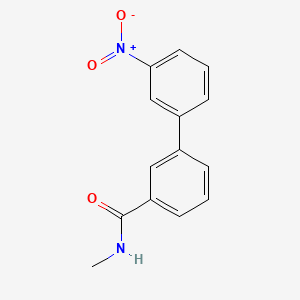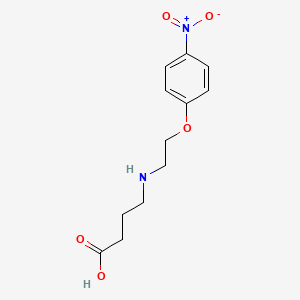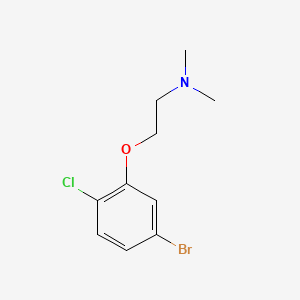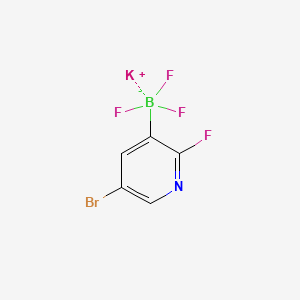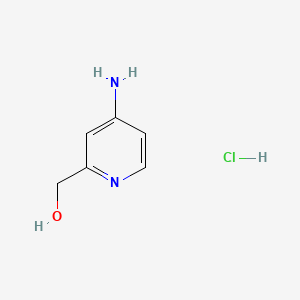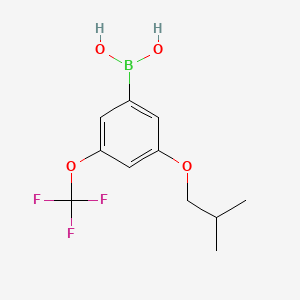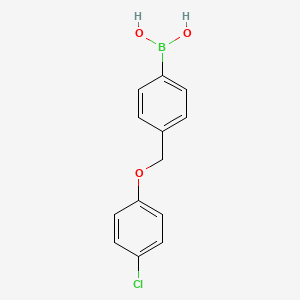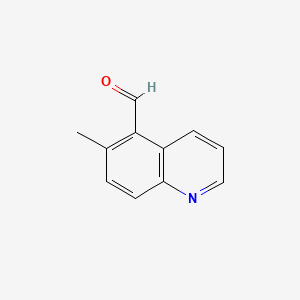
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves multiple steps. One common method includes the esterification of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures a consistent and high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
1258951-02-8 |
|---|---|
Fórmula molecular |
C16H18O7 |
Peso molecular |
322.313 |
Nombre IUPAC |
[6-(2-ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O7/c1-5-20-14(18)13(17)9-6-11-12(22-8-21-11)7-10(9)23-15(19)16(2,3)4/h6-7H,5,8H2,1-4H3 |
Clave InChI |
OBLGWKSTNNZEFF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1OC(=O)C(C)(C)C)OCO2 |
Sinónimos |
6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


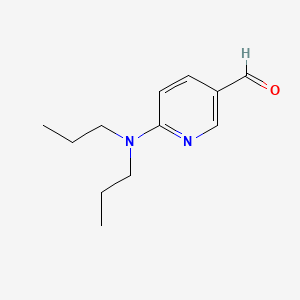
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B567757.png)
